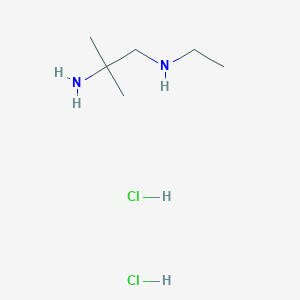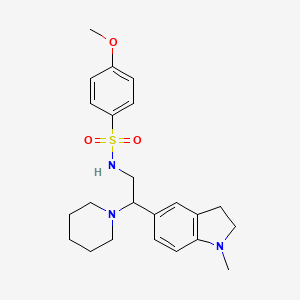
4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide, also known as MIPT, is a novel chemical compound that has been studied for its potential use in scientific research. MIPT is a member of the phenethylamine and tryptamine classes of compounds, which are known for their psychoactive properties. However, MIPT is not intended for human consumption and should only be used in laboratory settings.
Aplicaciones Científicas De Investigación
Cognitive Enhancement
Compounds structurally related to 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide have been investigated for their cognitive enhancing properties. For instance, a study demonstrated that a selective 5-HT6 receptor antagonist showed potential in reversing age-dependent deficits in water maze spatial learning and improving cognitive functions, suggesting a role in treating cognitive deficits such as those seen in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Cerebral Vasospasm Prevention
Another area of application is in the prevention of cerebral vasospasm following subarachnoid hemorrhage, a severe complication that can lead to delayed cerebral ischemia. Research on endothelin receptor antagonists has shown promise in preventing this condition, highlighting the potential therapeutic utility of related sulfonamide compounds in vascular disorders (Zuccarello et al., 1996).
Treatment of Idiopathic Pulmonary Fibrosis
Phosphatidylinositol 3-kinase inhibitors, with a chemical backbone similar to the compound , have been explored for the treatment of idiopathic pulmonary fibrosis and cough. This suggests potential research applications of similar compounds in respiratory diseases and their underlying mechanisms (Norman, 2014).
Antiproliferative Activity
Derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. This research indicates the potential of structurally related compounds in the development of new anticancer agents (Motavallizadeh et al., 2014).
Enzyme Inhibition
Compounds with similar structures have been evaluated for their enzyme inhibitory activities, including carbonic anhydrase and acetylcholinesterase inhibitors, suggesting applications in the treatment of conditions like glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).
Propiedades
IUPAC Name |
4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-25-15-12-19-16-18(6-11-22(19)25)23(26-13-4-3-5-14-26)17-24-30(27,28)21-9-7-20(29-2)8-10-21/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEURIJMSZMXLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)
![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)
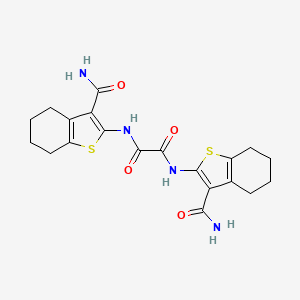
![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)
![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)
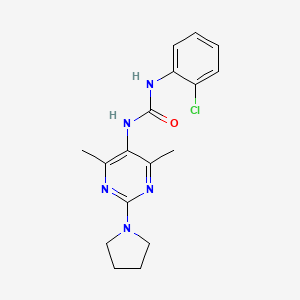
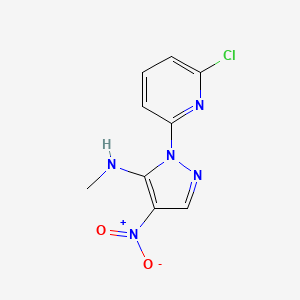

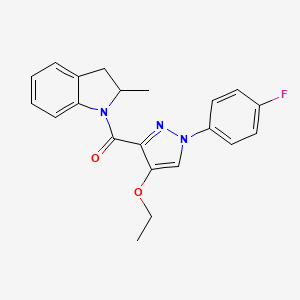

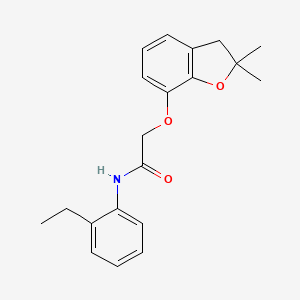
![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)
